molecular formula C15H13N3O2S2 B2492861 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 2034582-00-6

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2492861
CAS No.: 2034582-00-6
M. Wt: 331.41
InChI Key: AUZUFPVVDUEJCH-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide is a heterocyclic compound featuring a pyridine core substituted with a sulfonamide group at the 3-position and a methyl-linked pyridine-thiophene moiety at the 4-position. Its molecular formula is C₁₅H₁₃N₃O₂S₂, with a calculated molecular weight of 331.42 g/mol (hypothetical, based on structural analysis).

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c19-22(20,14-2-1-5-16-10-14)18-9-12-3-6-17-15(8-12)13-4-7-21-11-13/h1-8,10-11,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZUFPVVDUEJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic synthesis. One common approach is to start with the thiophene and pyridine precursors, which are then subjected to various chemical reactions to introduce the sulfonamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to handle the complex reactions involved .

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide exhibit notable antimicrobial properties. The presence of the pyridine and thiophene rings enhances the compound's ability to inhibit bacterial growth. For instance, derivatives with similar structures have shown minimum inhibitory concentration (MIC) values between 3.12 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound is also being investigated for its anticancer potential. Studies on related sulfonamide derivatives have demonstrated efficacy against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism appears to involve apoptosis induction and autophagy modulation in cancer cells .

Antifungal Activity

The antifungal activity of pyridine-3-sulfonamide derivatives has been researched extensively, particularly against strains of Candida species. Some synthesized compounds have shown greater efficacy than traditional antifungal agents like fluconazole, with MIC values ≤ 25 µg/mL .

Chemical Synthesis and Reactions

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Suzuki–Miyaura Coupling : This method is often employed to form carbon-carbon bonds, crucial for constructing the complex structure of the compound.
  • Oxidation and Reduction Reactions : These reactions can modify functional groups within the compound, potentially enhancing its biological activity .

In Silico Studies

In silico studies are increasingly utilized to predict the biological activity of compounds like this compound. Molecular docking studies help identify potential interactions with biological targets, facilitating the design of more potent derivatives .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of various sulfonamide derivatives, including those related to this compound. The results indicated significant cytotoxic effects on melanoma cell lines, suggesting a promising avenue for further research into its therapeutic applications.

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, several derivatives were synthesized and tested against fungal strains isolated from patients with mycosis. The findings revealed that certain compounds had superior efficacy compared to established antifungal treatments .

Compound NameBiological ActivityMIC (µg/mL)Reference
N-(5-amino-1H-triazole)-pyridine sulfonamideAntifungal≤ 25
N-(pyridinyl)-thiophene derivativeAntimicrobial3.12 - 12.5
N-(pyridinyl)-sulfonamide derivativeAnticancerIC50 values varied

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Potential Applications
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide C₁₅H₁₃N₃O₂S₂ 331.42 Pyridine, sulfonamide, thiophene Enzyme inhibition, drug candidates
N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide C₂₁H₂₃N₃O₂S 381.49 Sulfonamide, ethylphenyl, amino Receptor binding, research chemicals
3-chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.68 Phthalimide, chloro, phenyl Polymer synthesis, monomers
N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide C₁₆H₂₆N₂O₂Si 322.48 Pyridine, pivalamide, trimethylsilyl Catalysis, specialty chemicals

Key Comparisons

Functional Group Diversity :

  • The target compound’s sulfonamide group enhances hydrogen-bonding capability compared to the pivalamide derivatives (e.g., N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide) , which feature bulky tert-butyl groups that may hinder solubility and reactivity.
  • Unlike 3-chloro-N-phenyl-phthalimide , which contains a phthalimide ring for polymer synthesis, the target’s thiophene and pyridine moieties suggest applications in electronic materials or medicinal chemistry.

Molecular Weight and Substituent Effects: The target compound (331.42 g/mol) has a lower molecular weight than N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide (381.49 g/mol) , primarily due to the latter’s ethylphenyl groups. Bulkier substituents in the latter may reduce metabolic clearance but increase lipophilicity.

Electronic Properties :

  • The thiophene ring in the target compound provides π-electron-rich interactions, contrasting with the chloro substituent in 3-chloro-N-phenyl-phthalimide, which induces electron-withdrawing effects .

Synthetic Utility :

  • Sulfonamide-containing compounds (e.g., the target and compound) are often explored as enzyme inhibitors (e.g., carbonic anhydrase), whereas phthalimide derivatives are prioritized for high-temperature polymer synthesis.

Research Findings and Limitations

  • Biological Activity: Sulfonamides are known for antimicrobial and anti-inflammatory properties, but specific data on the target compound’s activity is absent in the evidence.
  • Thermal Stability : Thiophene-containing compounds typically exhibit higher thermal stability than purely aliphatic analogs, suggesting utility in materials science.

Biological Activity

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound, which include a thiophene ring and a pyridine moiety, suggest various interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and weight, which are essential for understanding its reactivity and interactions:

  • Molecular Formula: C12_{12}H12_{12}N2_{2}O2_{2}S
  • Molecular Weight: Approximately 252.30 g/mol

The presence of sulfonamide groups is significant as these are known for their antibacterial properties, influencing the compound's biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiophene and pyridine rings facilitate binding to various molecular targets, potentially inhibiting their activity. This interaction can disrupt critical cellular processes, including:

  • Inhibition of Enzymatic Activity: Targeting enzymes involved in metabolic pathways.
  • Interaction with Nucleic Acids: Affecting gene expression and cellular functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity:
    • Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations.
  • Anticancer Properties:
    • Investigated for its potential to inhibit cancer cell proliferation.
    • Studies show that it may induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects:
    • Demonstrates the ability to reduce inflammation markers in vitro, suggesting potential use in inflammatory diseases.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
This compound showed strong antibacterial activity with MIC values ranging from 15.625 μM to 62.5 μM against Staphylococcus aureus.
In vitro studies revealed that the compound effectively inhibited cancer cell growth in MCF-7 breast cancer cells, with IC50 values indicating substantial cytotoxicity.
Molecular docking studies suggested favorable interactions with target enzymes, reinforcing its potential as a lead compound in drug development.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundBiological ActivityUnique Features
N-(thiophen-2-yl)nicotinamideModerate antibacterialLacks sulfonamide group
N-(pyridin-2-yl)nicotinamideAntifungalLess potent against Gram-positive bacteria
N-(pyridin-3-yl)nicotinamideAntiviralLimited anticancer properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound’s synthesis likely involves coupling a pyridine-sulfonamide moiety with a thiophene-containing pyridine derivative. Key steps include:

  • Sulfonamide Formation : Reacting pyridine-3-sulfonyl chloride with an amine intermediate under basic conditions (e.g., pyridine or triethylamine as a proton scavenger) in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
  • Thiophene-Pyridine Coupling : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling may be employed to introduce the thiophen-3-yl group to the pyridine ring, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–100°C) .
  • Purification : Recrystallization from ethanol or chromatography is typically used to isolate the final product .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, the thiophene proton signals appear at δ 6.8–7.5 ppm, while pyridine protons resonate between δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₄N₃O₂S₂: ~352.05 g/mol) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles between the pyridine, thiophene, and sulfonamide groups, critical for confirming stereoelectronic effects .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Solubility can be enhanced using co-solvents like ethanol-water mixtures (1:1 v/v) .
  • Stability : Stable at room temperature in inert atmospheres. Degrades under strong acidic/basic conditions or prolonged UV exposure. Store at –20°C in amber vials with desiccants .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonamide formation be addressed, particularly when competing nucleophilic sites exist?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive amines (e.g., using tert-butoxycarbonyl (Boc)) to direct sulfonylation to the desired pyridinylmethyl position .
  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature (e.g., lower temperatures favor kinetic products) and stoichiometry (e.g., excess sulfonyl chloride) to suppress di-sulfonylation .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict nucleophilic susceptibility of amine sites based on electron density maps .

Q. What computational strategies are effective for predicting this compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins. Focus on hydrogen bonding (sulfonamide O/N with catalytic lysine) and π-π stacking (thiophene with hydrophobic pockets) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) to identify critical residue interactions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity while minimizing off-target effects?

  • Methodological Answer :

  • Fragment Replacement : Systematically modify the thiophene (e.g., 3-yl vs. 2-yl substitution) or pyridine rings (e.g., introduce electron-withdrawing groups) and assay against target enzymes .
  • Pharmacophore Mapping : Identify essential features (e.g., sulfonamide as a hydrogen-bond acceptor) using tools like Schrödinger’s Phase .
  • ADMET Prediction : Use QikProp to prioritize analogs with favorable logP (2–4), polar surface area (<140 Ų), and low cytochrome P450 inhibition .

Q. How should researchers resolve contradictory data in catalytic efficiency or biological activity across different studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) and purity levels (HPLC >95% vs. crude samples) .
  • Orthogonal Validation : Confirm enzymatic inhibition via fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out false positives .

Q. What experimental designs are recommended for analyzing byproducts or degradation pathways during synthesis?

  • Methodological Answer :

  • LC-MS/MS Monitoring : Track intermediates and byproducts in real-time using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
  • Isolation via Prep-HPLC : Collect fractions of unexpected peaks for NMR characterization to identify structural deviations (e.g., over-sulfonylation) .

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